molecular formula C10H8ClFO2 B12845840 7-Chloro-6-fluoro-2-methylchroman-4-one

7-Chloro-6-fluoro-2-methylchroman-4-one

Cat. No.: B12845840
M. Wt: 214.62 g/mol
InChI Key: XNCSDVVQJUXMJE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 6-chloro-3-fluorochroman-4-one, a structural analog, reveals distinct proton environments: δ 7.87 ppm (d, J = 2.7 Hz, 1H, aromatic), δ 7.47 ppm (dd, J = 8.9, 2.7 Hz, 1H, aromatic), and δ 6.98 ppm (d, J = 8.9 Hz, 1H, aromatic). For 7-chloro-6-fluoro-2-methylchroman-4-one, the methyl group at position 2 is expected to resonate as a singlet near δ 2.1–2.3 ppm, while the fluorine atom induces deshielding effects on adjacent protons, shifting aromatic signals upfield by 0.2–0.5 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Chloro-6-fluoro-2-methylchroman-4-one

Carbon Position Predicted δ (ppm) Assignment
C-4 (carbonyl) 180–185 Ketonic carbonyl
C-2 (methyl) 25–28 Aliphatic methyl
C-7 (Cl) 125–130 Chlorine-substituted aromatic carbon
C-6 (F) 115–120 Fluorine-substituted aromatic carbon

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 7-chloro-6-fluoro-2-methylchroman-4-one is characterized by strong absorption bands at 1680–1720 cm⁻¹ (C=O stretch), 750–800 cm⁻¹ (C–Cl stretch), and 1100–1150 cm⁻¹ (C–F stretch). The methyl group’s symmetric and asymmetric C–H stretches appear near 2850–2950 cm⁻¹, while aromatic C–H bending vibrations occur at 700–750 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of halogenated chromanones typically produces a molecular ion peak ([M]⁺) at m/z 214–216 for C₁₀H₈ClFO, with isotopic patterns reflecting chlorine’s natural abundance (³⁵Cl: 75.8%, ³⁷Cl: 24.2%). Fragmentation pathways involve loss of CO (28 Da) from the carbonyl group and subsequent elimination of HCl (36 Da) or HF (20 Da).

Electronic Effects of Halogen Substituents on Chromanone Backbone

The chlorine and fluorine atoms at positions 7 and 6, respectively, exert pronounced electronic effects on the chromanone system. Chlorine’s electronegativity (χ = 3.0) and fluorine’s (χ = 4.0) create localized electron-withdrawing regions, polarizing the aromatic π-system and increasing the carbonyl group’s electrophilicity. Density functional theory (DFT) calculations on analogous compounds reveal that chlorine’s +M (-I) effects reduce electron density at the ortho and para positions by 12–15%, while fluorine’s -I effects further deplete electron density at adjacent carbons.

Key Electronic Interactions:

  • Resonance Effects : Chlorine’s lone pairs partially delocalize into the aromatic ring, stabilizing intermediate carbocations during electrophilic substitution.
  • Inductive Effects : Fluorine’s high electronegativity withdraws electron density via σ-bonds, reducing nucleophilicity at the carbonyl oxygen by 8–10% compared to non-halogenated chromanones.
  • Cross-Halogen Coupling : The Cl–F dipole (1.03 D) creates a localized electric field that influences intermolecular interactions, as observed in crystal packing motifs.

Table 3: Hammett Substituent Constants (σ) for Halogenated Chromanones

Substituent σₘ (meta) σₚ (para)
–Cl 0.37 0.23
–F 0.34 0.06

These electronic perturbations enhance the compound’s reactivity toward nucleophilic agents at the carbonyl position while stabilizing the aromatic system against oxidative degradation. The methyl group at position 2 further modulates electron density through hyperconjugative effects, donating σ-electrons to adjacent carbons and offsetting halogen-induced electron withdrawal.

Properties

Molecular Formula

C10H8ClFO2

Molecular Weight

214.62 g/mol

IUPAC Name

7-chloro-6-fluoro-2-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H8ClFO2/c1-5-2-9(13)6-3-8(12)7(11)4-10(6)14-5/h3-5H,2H2,1H3

InChI Key

XNCSDVVQJUXMJE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=CC(=C(C=C2O1)Cl)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Substituted 2-hydroxyacetophenones : The presence of chloro and fluoro substituents at the 7- and 6-positions respectively is typically introduced by using 6-fluoro-7-chloro-2-hydroxyacetophenone as the starting aromatic ketone.
  • Aldehydes : Methyl aldehyde or other suitable aldehydes are used to introduce the 2-methyl substituent via aldol condensation.

Base-Promoted Crossed Aldol Condensation and Cyclization

  • The key step involves reacting the substituted 2-hydroxyacetophenone with an aldehyde in the presence of a base such as diisopropylamine (DIPA) or pyrrolidine.
  • The reaction is often conducted in ethanol or DMF solvent under microwave irradiation at elevated temperatures (120–170 °C) for 1 hour to promote efficient cyclization to the chroman-4-one ring system.
  • The intramolecular oxa-Michael addition leads to ring closure forming the chroman-4-one core.

Halogenation and Functional Group Manipulation

  • When starting materials lack the desired halogen substituents, selective halogenation can be performed on the chroman-4-one intermediate using reagents such as Py·Br3 for bromination or other halogen sources for chloro and fluoro introduction.
  • The halogenation step is carefully controlled to avoid over-substitution and to maintain regioselectivity.

Reduction and Dehydration (Optional Steps)

  • Reduction of the carbonyl group at the 4-position to the corresponding chroman-4-ol can be achieved using sodium borohydride (NaBH4) in methanol, yielding chroman-4-ol derivatives with high diastereoselectivity.
  • Subsequent dehydration or dehydroxylation can be performed to modify the chroman ring system further, depending on the target compound.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Crossed aldol condensation 6-fluoro-7-chloro-2-hydroxyacetophenone + methyl aldehyde, DIPA base, EtOH 160–170 °C (microwave) 1 hour 17–88 Yield depends on substitution pattern
Halogenation Py·Br3 or other halogenating agents Room temp to reflux Few hours Moderate Produces regioselective halogenation
Reduction NaBH4 in MeOH 0–25 °C 1–2 hours ~96 High diastereoselectivity
Dehydration/Dehydroxylation p-Toluenesulfonic acid, MgSO4 (drying agent) or BF3·Et2O with triethylsilane Room temp to reflux Few hours 44–63 Modifies chroman ring system

Alternative Synthetic Routes

Lithium Salt and Esterification Route

  • According to a patent describing substituted chroman-4-one derivatives, a lithium salt of a substituted chromanone can be reacted with alkyl acetates at low temperatures (-50 to -90 °C) to form esters, which upon hydrolysis yield chroman-4-acetic acid derivatives.
  • This method involves in situ treatment with diluted hydrochloric acid and oxidative decarboxylation to obtain the desired chromanone.
  • This approach is particularly useful for synthesizing chiral chromanones and can be adapted for 7-chloro-6-fluoro-2-methylchroman-4-one derivatives.

Mukaiyama Aldol Condensation

  • Mukaiyama aldol condensation using TiCl4 as a catalyst is another method to form 2-alkyl substituted chroman-4-ones, but it is less suitable when acid-sensitive groups are present.
  • This method involves silyl enol ethers and enamine catalysis but often requires harsh conditions.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Base-promoted aldol + cyclization (microwave) Uses substituted 2-hydroxyacetophenones and aldehydes; microwave heating Efficient, moderate to high yields, mild conditions Yield sensitive to substituent electronic effects
Lithium salt esterification and hydrolysis Low temperature, in situ hydrolysis, oxidative decarboxylation Suitable for chiral synthesis, good control over substitution Multi-step, requires careful temperature control
Mukaiyama aldol condensation TiCl4 catalysis, silyl enol ethers Effective for 2-alkyl substitution Harsh conditions, not suitable for acid-sensitive groups

Research Findings and Optimization Notes

  • Electron-deficient 2′-hydroxyacetophenones (such as those with fluoro and chloro substituents) generally give higher yields of chroman-4-ones compared to electron-donating groups, which tend to form more byproducts.
  • Microwave-assisted synthesis significantly reduces reaction times and can improve yields compared to classical heating.
  • The choice of base and solvent critically affects the reaction outcome; diisopropylamine in ethanol or DMF is commonly preferred.
  • Halogenation steps require careful stoichiometric control to avoid over-substitution and maintain regioselectivity.
  • Reduction and dehydration steps allow further functionalization of the chroman ring, enabling access to diverse derivatives.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-2-methylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromanones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-2-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in key biological processes, leading to its therapeutic effects. For example, it may act as an inhibitor of tumor necrosis factor-α (TNF-α) or other inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The table below summarizes structural differences between 7-chloro-6-fluoro-2-methylchroman-4-one and related compounds identified in the literature:

Compound Name Core Structure Substituents Key Structural Features
7-Chloro-6-fluoro-2-methylchroman-4-one Chroman-4-one Cl (C7), F (C6), CH₃ (C2) Methyl at C2, dual halogenation at C6/C7
7-Bromo-6-fluorochroman-4-one Chroman-4-one Br (C7), F (C6) Bromo instead of chloro; lacks methyl group
7-[(2-Chloro-6-fluorophenyl)methoxy]-4-methylchromen-2-one Chromen-2-one (coumarin) OMe-substituted phenyl, CH₃ (C4) Coumarin backbone; methoxy-phenyl substitution
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenylchromen-2-one Chromen-2-one Cl (C6), dichlorobenzyloxy (C7), Ph (C4) Multiple Cl atoms; bulky phenyl and benzyloxy groups
6-Chloro-4-(2-phenylethenyl)chroman-2-one Chroman-2-one Cl (C6), styryl (C4) Styryl group introduces π-conjugation
Key Observations:
  • Core Structure: Chroman-4-one (target compound) vs. chromen-2-one (coumarin derivatives). The ketone position (C4 vs.
  • Halogenation : The target compound’s dual halogenation (Cl and F) contrasts with bromo-fluoro substitution in 7-bromo-6-fluorochroman-4-one. Bromine’s larger atomic radius may increase steric hindrance compared to chlorine, while fluorine’s electronegativity enhances electronic effects .
  • Substituent Complexity : Compounds like 6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenylchromen-2-one feature multi-halogenated and bulky groups, which may complicate synthesis but enhance binding specificity in biological targets .

Physicochemical and Electronic Properties

  • Lipophilicity: The methyl group at C2 in the target compound increases lipophilicity (logP ~2.8 estimated) compared to non-methylated analogs (e.g., 7-bromo-6-fluorochroman-4-one, logP ~2.3). This enhances membrane permeability, a critical factor in drug design .
  • Electronic Effects : Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to specific positions. In contrast, bromine’s polarizability may stabilize charge-transfer interactions .
  • Thermal Stability: Methyl groups generally improve thermal stability. The target compound is expected to exhibit higher melting points (~150–160°C) compared to non-methylated chroman-4-ones (~120–130°C) .

Q & A

Q. What in silico tools predict the reactivity of 7-chloro-6-fluoro-2-methylchroman-4-one in nucleophilic substitution reactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with nucleophiles (e.g., amines). Quantum mechanical calculations (Gaussian 16) can map electrostatic potential surfaces to identify electrophilic sites (e.g., carbonyl carbon). Validate predictions with kinetic studies (UV-Vis monitoring at λ = 250–300 nm) .

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